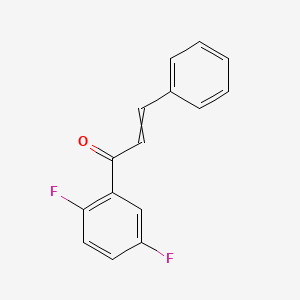
1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a suitable acetophenone (such as 2,5-difluoroacetophenone) reacts with benzaldehyde in the presence of a base like sodium hydroxide (NaOH) in ethanol . The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired chalcone.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Epoxides or diketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a precursor for the synthesis of more complex molecules and materials.
Medicine: The compound’s potential anticancer properties are being explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one, particularly its anticancer activity, involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspase-3, which leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death . The compound’s ability to inhibit tubulin polymerization and angiogenesis also contributes to its anticancer effects.
Comparison with Similar Compounds
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Comparison: 1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of cytotoxicity and selectivity towards cancer cells .
Properties
Molecular Formula |
C15H10F2O |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10F2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H |
InChI Key |
WDLARRRQGZDHNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


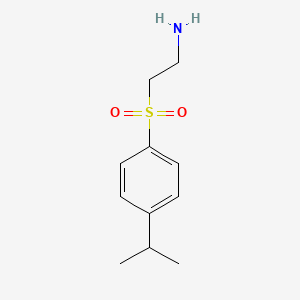
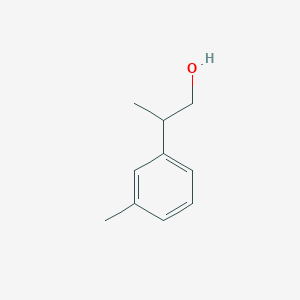
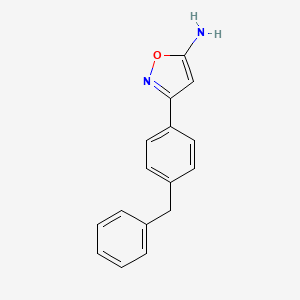
![3-Chloro-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}-5-(trifluoromethyl)pyridine](/img/structure/B15146050.png)
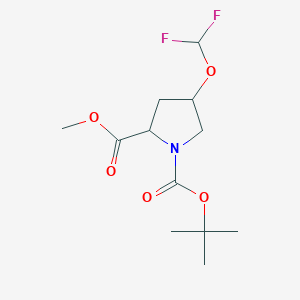
![(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine](/img/structure/B15146076.png)
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
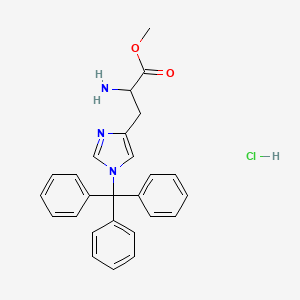
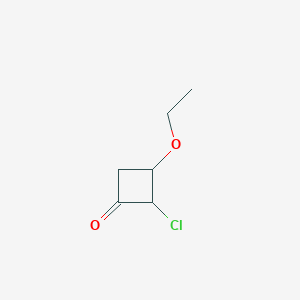
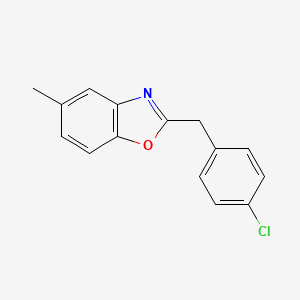

![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)
